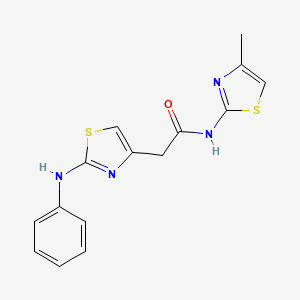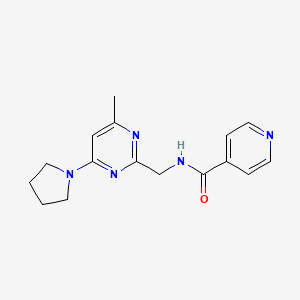
4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C24H26N2O2S and its molecular weight is 406.54. The purity is usually 95%.
BenchChem offers high-quality 4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
- Synthesis Techniques and Structural Insights : The synthesis of structurally complex compounds often involves multi-step reactions that provide insight into the chemical properties and potential applications of the synthesized molecules. For example, the synthesis and structural analysis of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) demonstrated techniques for constructing molecules with potential pharmacological properties (Markosyan et al., 2000).
Photophysical Studies
- Photophysics of Dihydroquinazolinone Derivatives : Experimental and theoretical studies on dihydroquinazolinone derivatives, including photophysical properties and intramolecular charge transfer characteristics, provide foundational knowledge for designing molecules with specific optical properties. These studies highlight the potential of such compounds in the development of photodynamic therapy agents or optical materials (Pannipara et al., 2017).
Molecular Docking and SAR Analysis
- Ultrasonic Synthesis, DFT, and Molecular Docking : The synthesis of 3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives under ultrasonic irradiation showcased efficient synthesis methods. Theoretical calculations and molecular docking studies with these compounds against target proteins suggest potential applications in designing molecules with specific biological activities (Mohammed et al., 2021).
Anticancer Research
- Novel Anticancer Agents : The design and synthesis of thioaryl naphthylmethanone oxime ether analogs as novel anticancer agents, which displayed potent cytotoxicity against various cancer cell lines, illustrate the potential therapeutic applications of structurally complex molecules. These compounds have been shown to induce apoptosis and inhibit cancer cell migration and invasion, highlighting their relevance in anticancer research (Chakravarti et al., 2014).
Enantioselective Catalysis
- Catalysis and Synthesis : Research on cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene catalyzing the hydroboration of olefins with high yields and enantioselectivity demonstrates the utility of complex molecules in catalysis and synthetic chemistry, potentially opening avenues for the synthesis of chiral pharmaceuticals (McCarthy et al., 2000).
Eigenschaften
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c27-24-25-23(29-16-18-9-5-8-17-7-1-2-11-20(17)18)21-12-3-4-13-22(21)26(24)15-19-10-6-14-28-19/h1-2,5,7-9,11,19H,3-4,6,10,12-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIDSBNDSDZYRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2389263.png)






![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2389277.png)
